molecular formula C17H21N4O9P B12048895 Riboflavine 5'-(dihydrogen phosphate) CAS No. 26193-20-4

Riboflavine 5'-(dihydrogen phosphate)

Cat. No.: B12048895
CAS No.: 26193-20-4
M. Wt: 456.3 g/mol
InChI Key: FVTCRASFADXXNN-UHFFFAOYSA-N
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Description

Riboflavine 5’-(dihydrogen phosphate), also known as flavin mononucleotide, is a derivative of riboflavin (vitamin B2). It is a crucial biomolecule produced from riboflavin by the enzyme riboflavin kinase. This compound functions as a coenzyme for various oxidoreductases, including NADH dehydrogenase, and plays a significant role in cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Riboflavine 5’-(dihydrogen phosphate) can be synthesized through the phosphorylation of riboflavin. The process involves the reaction of riboflavin with phosphoric acid in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, riboflavine 5’-(dihydrogen phosphate) is produced using microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are genetically engineered to overproduce riboflavin, which is then phosphorylated to form riboflavine 5’-(dihydrogen phosphate). The product is subsequently purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Riboflavine 5’-(dihydrogen phosphate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include flavin adenine dinucleotide (FAD) and reduced flavin mononucleotide (FMNH2), both of which are essential cofactors in various biochemical processes .

Scientific Research Applications

Riboflavine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

Mechanism of Action

Riboflavine 5’-(dihydrogen phosphate) exerts its effects by acting as a coenzyme for various oxidoreductases. It is converted to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for the catalytic activity of these enzymes. These cofactors participate in redox reactions, facilitating the transfer of electrons in metabolic pathways such as the electron transport chain .

Comparison with Similar Compounds

Uniqueness: Riboflavine 5’-(dihydrogen phosphate) is unique due to its role as an intermediate in the biosynthesis of FAD and its involvement in both one- and two-electron transfer reactions. Its ability to function as a coenzyme in a wide range of enzymatic reactions makes it indispensable in cellular metabolism .

Properties

IUPAC Name

[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTCRASFADXXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274282, DTXSID30859285
Record name Riboflavin monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Deoxy-1-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-5-O-phosphonopentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26193-20-4
Record name Riboflavine-5'-phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Riboflavin monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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